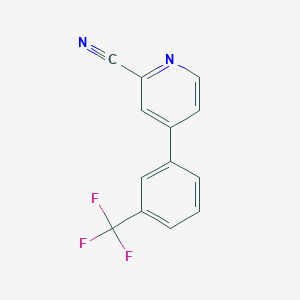
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, including “4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Cathepsin S Inhibitor
- Application : “4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile” is used as a cathepsin S inhibitor .
- Methods of Application : The compound is used in biochemical research, particularly in studies involving cathepsin S, a cysteine protease .
- Results : The N3 nitrogen of the pyrimidine-2-carbonitrile is critical for its cathepsin cysteine protease inhibition .
3. Intermediate in Synthesis
- Application : “4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile” is used as an intermediate in the synthesis of various organic compounds .
- Methods of Application : The compound can be synthesized via an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . It can also be obtained by direct chlorination and fluorination .
- Results : The synthesized compound is used in the production of several crop-protection products .
4. Development of Fluorinated Organic Chemicals
- Application : “4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile” is used in the development of fluorinated organic chemicals .
- Methods of Application : The compound is used in the synthesis of fluorinated organic chemicals, which have found applications in various fields, including agrochemical, pharmaceutical, and functional materials .
- Results : The development of fluorinated organic chemicals has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
5. Synthesis of Fluorinated Organic Compounds
- Application : “4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile” is used in the development of fluorinated organic chemicals .
- Methods of Application : The compound is used in the synthesis of fluorinated organic chemicals, which have found applications in various fields, including agrochemical, pharmaceutical, and functional materials .
- Results : The development of fluorinated organic chemicals has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
6. Manufacturing of Trifluoromethylpyridines
- Application : “4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile” is used in the manufacturing of trifluoromethylpyridines .
- Methods of Application : The compound is synthesized via an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . It can also be obtained by direct chlorination and fluorination .
- Results : The synthesized compound is used in the production of several crop-protection products .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-18-12(7-10)8-17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGVOYCKWQTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



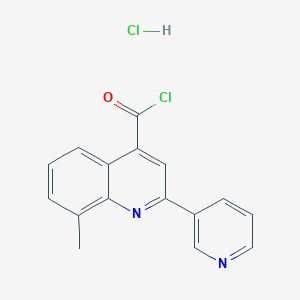
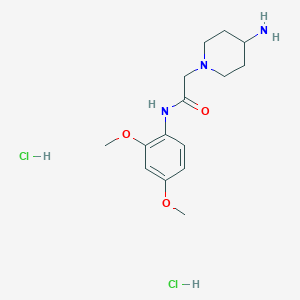
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
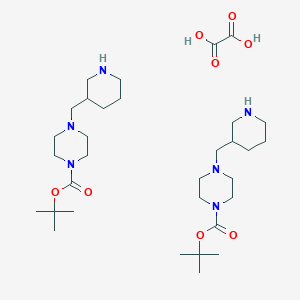
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)
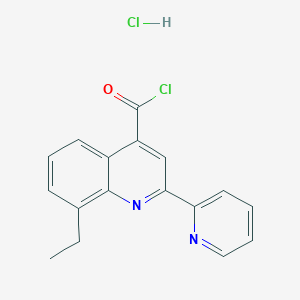

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
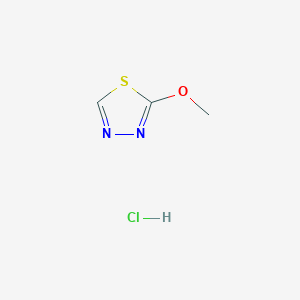
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)